2-Methyl(113C)prop-1-ene
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Overview
Description
2-Methyl(113C)prop-1-ene, also known as isobutylene-13C, is a hydrocarbon with the chemical formula (13CH3)2C=13CH2. It is a four-carbon branched alkene (olefin) and one of the four isomers of butylene. This compound is a colorless, flammable gas and is of considerable industrial value .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl(113C)prop-1-ene can be synthesized through various methods. One common method involves the catalytic dehydrogenation of isobutane. This process typically uses a catalyst such as platinum or chromium oxide at high temperatures to remove hydrogen atoms from isobutane, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, this compound is often produced by dehydrating tertiary butyl alcohol (TBA) or through catalytic dehydrogenation of isobutane.
Chemical Reactions Analysis
Types of Reactions
2-Methyl(113C)prop-1-ene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 2-methylpropylene oxide (MPO) using tert-butyl hydroperoxide (TBHP) as an oxidant.
Polymerization: It can be polymerized to produce butyl rubber (polyisobutylene).
Alkylation: It can be alkylated with butane to produce isooctane, a fuel additive.
Common Reagents and Conditions
Oxidation: TBHP is commonly used as an oxidant in the presence of a molybdenum-based catalyst.
Polymerization: Polymerization typically requires a catalyst such as aluminum chloride.
Alkylation: Alkylation reactions often use sulfuric acid as a catalyst.
Major Products Formed
Oxidation: 2-Methylpropylene oxide (MPO).
Polymerization: Butyl rubber (polyisobutylene).
Alkylation: Isooctane.
Scientific Research Applications
2-Methyl(113C)prop-1-ene has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Methyl(113C)prop-1-ene varies depending on the reaction it undergoes. For example, in the epoxidation reaction, TBHP is activated by a molybdenum-based catalyst to generate highly active tert-butyl peroxide radicals. These radicals then react with this compound to form 2-Methylpropylene oxide (MPO) .
Comparison with Similar Compounds
2-Methyl(113C)prop-1-ene is similar to other butylene isomers, such as:
- 1-Butene
- cis-2-Butene
- trans-2-Butene
Uniqueness
What sets this compound apart from its isomers is its branched structure, which gives it unique chemical properties and reactivity. For instance, its branched structure makes it more reactive in polymerization reactions compared to its linear isomers .
Properties
Molecular Formula |
C4H8 |
---|---|
Molecular Weight |
57.1 g/mol |
IUPAC Name |
2-methyl(113C)prop-1-ene |
InChI |
InChI=1S/C4H8/c1-4(2)3/h1H2,2-3H3/i1+1 |
InChI Key |
VQTUBCCKSQIDNK-OUBTZVSYSA-N |
Isomeric SMILES |
CC(=[13CH2])C |
SMILES |
CC(=C)C |
Canonical SMILES |
CC(=C)C |
Origin of Product |
United States |
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